



# Application Notes and Protocols for CT041 Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols detail the patient eligibility criteria for clinical trials investigating CT041, a chimeric antigen receptor (CAR) T-cell therapy targeting Claudin18.2 (CLDN18.2). The information is compiled from various clinical trial protocols and publications to guide researchers, scientists, and drug development professionals.

## **Patient Eligibility Criteria**

Patients must meet specific inclusion and exclusion criteria to be enrolled in CT041 clinical trials. These criteria are designed to ensure patient safety and the scientific validity of the trial.

### **Inclusion Criteria**

To be eligible for participation, patients must satisfy the following conditions:

- Age: Typically between 18 and 80 years old.[1]
- Cancer Diagnosis: Patients must have a histologically or cytologically confirmed diagnosis of specific types of advanced or metastatic solid tumors.[1] This primarily includes:
  - Gastric or Gastroesophageal Junction (GEJ) Adenocarcinoma[1]
  - Pancreatic Adenocarcinoma[1][2]



- o Other specified digestive system cancers, such as Biliary Tract Cancer (BTC).[2]
- Claudin18.2 Expression: Tumors must show positive expression of Claudin18.2 as
  determined by a validated immunohistochemistry (IHC) assay.[1][3] The typical threshold for
  positivity is moderate to strong (2+ or 3+) membranous staining in at least 40% of tumor
  cells.[3]
- Prior Treatment: Patients must have received and progressed on, or been intolerant to, standard systemic therapies.[2][3]
  - For gastric or GEJ cancer, this usually means failure of at least two prior lines of systemic therapy.[2][3]
  - For pancreatic cancer, failure of at least one prior line of systemic therapy is typically required.[2][3]
- Measurable Disease: Patients must have at least one measurable lesion according to the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST v1.1).[1]
- Performance Status: An Eastern Cooperative Oncology Group (ECOG) performance status
  of 0 or 1 is generally required, indicating that the patient is ambulatory and capable of selfcare.[1]
- Life Expectancy: A life expectancy of at least 12 weeks is typically necessary.
- Organ Function: Patients must have adequate organ function, including hematological, renal, and hepatic functions.[1]

### **Exclusion Criteria**

Patients meeting any of the following criteria are generally excluded from participation:

- Active Infections: Presence of active, uncontrolled infections requiring systemic therapy.[2][4]
- Autoimmune Disease: History of active autoimmune disease requiring systemic immunosuppression.[2]



- Prior Cell Therapies: Previous treatment with any CAR-T, TCR, or other genetically modified
   T-cell therapy.[5]
- Central Nervous System (CNS) Metastases: Untreated or symptomatic CNS metastases.
- Significant Comorbidities: Clinically significant cardiac, pulmonary, or other medical conditions that would pose an unacceptable risk.[2][4]
- Recent Major Surgery: Major surgery within a specified timeframe before leukapheresis or preconditioning.[1]
- Allergies: Known allergy to any components of the CT041 infusion or the preconditioning regimen.[5]

**Ouantitative Eligibility Criteria Summary** 

| Parameter                               | Requirement                            | Source(s) |
|-----------------------------------------|----------------------------------------|-----------|
| Age                                     | 18 - 80 years                          | [1]       |
| ECOG Performance Status                 | 0 or 1                                 | [1]       |
| Life Expectancy                         | > 12 weeks                             | [1]       |
| Claudin18.2 Expression                  | ≥ 2+ intensity in ≥ 40% of tumor cells | [3]       |
| Prior Lines of Therapy<br>(Gastric/GEJ) | ≥ 2                                    | [2][3]    |
| Prior Lines of Therapy (Pancreatic)     | ≥1                                     | [2][3]    |

# Experimental Protocols Claudin18.2 Immunohistochemistry (IHC) Assay Protocol

This protocol outlines the key steps for determining Claudin18.2 expression in tumor tissue to assess patient eligibility.



- 1. Specimen Handling and Preparation:
- Use formalin-fixed, paraffin-embedded (FFPE) tumor tissue blocks.
- Cut tissue sections to a thickness of 4-5 micrometers and mount on positively charged slides.
- Ensure proper fixation of the tissue in 10% neutral buffered formalin.
- 2. Staining Procedure:
- Deparaffinization and Rehydration: Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol solutions.
- Antigen Retrieval: Perform heat-induced epitope retrieval using a validated buffer and method.
- Primary Antibody Incubation: Incubate the slides with a validated anti-Claudin18.2 primary antibody at the optimal concentration and duration.
- Detection System: Use a polymer-based detection system with a chromogen (e.g., DAB) to visualize the antibody-antigen reaction.
- Counterstaining: Counterstain the slides with hematoxylin to visualize cell nuclei.
- Dehydration and Mounting: Dehydrate the slides through graded ethanol and xylene, and coverslip with a permanent mounting medium.
- 3. Interpretation and Scoring:
- Staining Assessment: A pathologist evaluates the membranous staining intensity and the percentage of positive tumor cells.
- Intensity Scoring:
  - 0: No staining or faint, incomplete membrane staining in <10% of tumor cells.</li>
  - 1+: Faint, incomplete membrane staining in ≥10% of tumor cells.



- 2+: Weak to moderate, complete membrane staining in ≥10% of tumor cells.
- 3+: Strong, complete membrane staining in ≥10% of tumor cells.
- Positivity Criteria: A specimen is considered positive if a specified percentage of tumor cells (e.g., ≥40%) shows moderate to strong (2+ or 3+) membranous staining.[3]

### **ECOG Performance Status Assessment**

The ECOG Performance Status is a scale used to assess a patient's level of functioning in terms of their ability to care for themselves, daily activity, and physical ability.

| Grade | Description                                                                                                                                                |  |
|-------|------------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| 0     | Fully active, able to carry on all pre-disease performance without restriction.                                                                            |  |
| 1     | Restricted in physically strenuous activity but ambulatory and able to carry out work of a light or sedentary nature, e.g., light house work, office work. |  |
| 2     | Ambulatory and capable of all self-care but unable to carry out any work activities. Up and about more than 50% of waking hours.                           |  |
| 3     | Capable of only limited self-care, confined to bed or chair more than 50% of waking hours.                                                                 |  |
| 4     | Completely disabled. Cannot carry on any self-<br>care. Totally confined to bed or chair.                                                                  |  |
| 5     | Dead.                                                                                                                                                      |  |

# Visualizations Patient Selection Workflow for CT041 Clinical Trials





Click to download full resolution via product page

Caption: Workflow for patient screening and enrollment in CT041 clinical trials.



### **CT041 CAR-T Cell Signaling Pathway**



Click to download full resolution via product page



Caption: Signaling cascade initiated upon CT041 CAR binding to Claudin18.2 on tumor cells.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. CD28z CARs and Armored CARs PMC [pmc.ncbi.nlm.nih.gov]
- 2. How to Prepare and Test Samples | CLDN18.2 [claudin182.com]
- 3. Claudin-18.2 immunohistochemical evaluation in pancreatic cancer specimens: review and recommendations for routine testing and scoring PMC [pmc.ncbi.nlm.nih.gov]
- 4. Claudin-18.2 Immunohistochemical Evaluation in Gastric and Gastroesophageal Junction Adenocarcinomas to Direct Targeted Therapy: A Practical Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ERK Activation in CAR T Cells Is Amplified by CD28-Mediated Increase in CD3ζ Phosphorylation PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for CT041 Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12395635#patient-eligibility-criteria-for-ct041-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com